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molecular formula C8H8N2O2 B123423 5-Methoxybenzo[d]isoxazol-3-amine CAS No. 157368-84-8

5-Methoxybenzo[d]isoxazol-3-amine

Cat. No. B123423
M. Wt: 164.16 g/mol
InChI Key: IKFWQARCTWJABA-UHFFFAOYSA-N
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Patent
US05925766

Procedure details

In 125 ml of dry methanol was dissolved 5-methoxy-2-[[(1-methylethylidene)amino]oxy]benzonitrile (10 g), followed by 125 ml of ethereal hydrochloric acid. The reaction was stirred under nitrogen overnight. The reaction was neutralized with saturated sodium carbonate solution and extracted with EtOAc. The organic layer was dried and concentrated in vacuo. Recrystallization of the residue from dichloromethane/petroleum ether afforded the expected product (6.8 g).
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-methoxy-2-[[(1-methylethylidene)amino]oxy]benzonitrile
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([O:11][N:12]=C(C)C)=[C:7]([CH:10]=1)[C:8]#[N:9].Cl.C(=O)([O-])[O-].[Na+].[Na+]>CO>[NH2:9][C:8]1[C:7]2[CH:10]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=2[O:11][N:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
125 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
5-methoxy-2-[[(1-methylethylidene)amino]oxy]benzonitrile
Quantity
10 g
Type
reactant
Smiles
COC=1C=CC(=C(C#N)C1)ON=C(C)C
Name
Quantity
125 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from dichloromethane/petroleum ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NOC2=C1C=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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